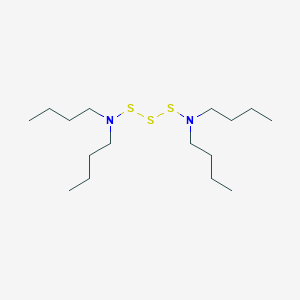
N1,N1,N3,N3-Tetrabutyltrisulfane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
N1,N1,N3,N3-Tetrabutyltrisulfane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N1,N1,N3,N3-Tetrabutyltrisulfane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of N1,N1,N3,N3-Tetrabutyltrisulfane-1,3-diamine involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are likely mediated through its sulfur-containing functional groups, which can interact with various biomolecules. Specific molecular targets and pathways involved in its mechanism of action are not well-characterized in the available literature .
Comparison with Similar Compounds
N1,N1,N3,N3-Tetrabutyltrisulfane-1,3-diamine can be compared with other similar compounds, such as:
N1,N1,N3,N3-Tetramethylpropane-1,3-diamine: A similar diamine compound with different alkyl groups.
N1,N1,N3,N3-Tetraethylpropane-1,3-diamine: Another diamine with ethyl groups instead of butyl groups.
N1,N1,N3,N3-Tetra-n-butylpropane-1,3-diamine: A compound with a similar structure but different sulfur content.
The uniqueness of this compound lies in its specific sulfur-containing functional groups, which impart distinct chemical and biological properties .
Properties
Molecular Formula |
C16H36N2S3 |
|---|---|
Molecular Weight |
352.7 g/mol |
IUPAC Name |
N-butyl-N-[(dibutylamino)trisulfanyl]butan-1-amine |
InChI |
InChI=1S/C16H36N2S3/c1-5-9-13-17(14-10-6-2)19-21-20-18(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 |
InChI Key |
HOISGMMODHKSDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)SSSN(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


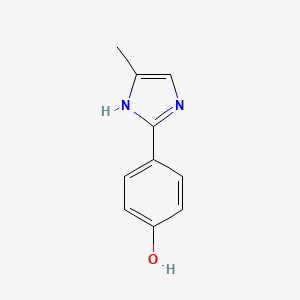
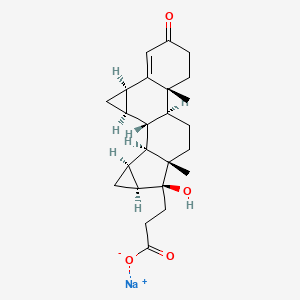
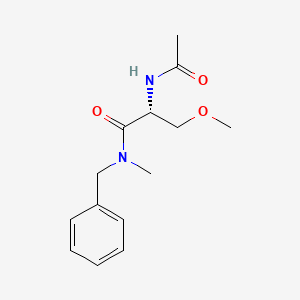
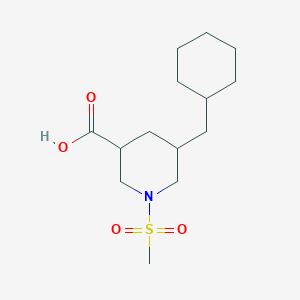
![N-[2-(N',N',N'-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt](/img/structure/B13853842.png)
![(3aS,4S,6aR)-N-[2-[(2-Aminoethyl)dithio]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide Hydrochloride](/img/structure/B13853847.png)
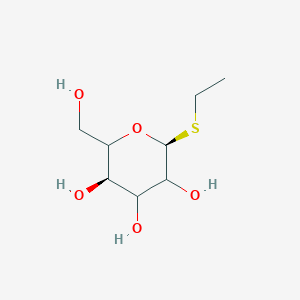
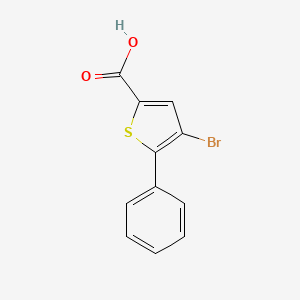
![3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid](/img/structure/B13853853.png)
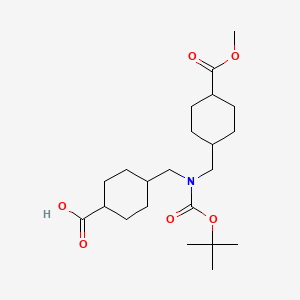
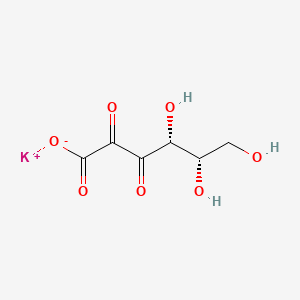
![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13853870.png)
![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate](/img/structure/B13853873.png)
![3-[[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]benzene-1,2-diol;hydrochloride](/img/structure/B13853874.png)
